molecular formula C8H16O2 B1619326 3,3,6,6-Tetramethyl-1,2-dioxane CAS No. 22431-89-6

3,3,6,6-Tetramethyl-1,2-dioxane

Cat. No. B1619326
CAS RN: 22431-89-6
M. Wt: 144.21 g/mol
InChI Key: KWGQMMAUPVIDIG-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethyl-1,2-dioxane is a cyclic peroxide used in oxidation reactions in organic synthesis . It has the molecular formula C8H16O2 and a molecular weight of 144.2114 .


Molecular Structure Analysis

The molecular structure of 3,3,6,6-Tetramethyl-1,2-dioxane consists of a six-membered ring with two oxygen atoms and four carbon atoms. The carbon atoms are each bonded to a methyl group (CH3), making the molecule highly symmetrical .

Scientific Research Applications

Radical Anion Chain Processes

Electron transfer to 3,3,6,6-tetraphenyl-1,2-dioxane results in the cleavage of the oxygen-oxygen bond, generating a distonic radical anion intermediate. This intermediate initiates a radical anion chain process in competition with a second electron transfer. This discovery reveals its potential in initiating radical anion chain reactions in chemical processes (Stringle, Campbell, & Workentin, 2003).

Structure and Conformation Studies

The molecular structure and conformational stability of various 1,2-dioxane compounds, including 3,3,6,6-tetramethyl-1,2-dioxane, have been extensively studied. Research using ab initio and density functional theory (DFT) methods has provided insights into the geometrical parameters and relative stability of these compounds, valuable for understanding their behavior in different chemical environments (Senthilkumar & Kolandaivel, 2003).

Photooxygenation Catalysts

3,3,6,6-Tetramethyl-1,2-dioxane has been synthesized via titanium dioxide-catalyzed photooxygenation, demonstrating its role as a product in advanced chemical synthesis processes. The addition of Mg(ClO4)2 remarkably accelerates the photooxygenation process (Maeda, Miyamoto, & Mizuno, 2004).

Catalytic Effect in Thermal Decomposition

The thermal decomposition of 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane in methanol solution, in the presence of cuprous ions, follows first-order kinetics. This study is significant for understanding the stability and decomposition pathways of such compounds under thermal conditions (Giménez et al., 2008).

Homogeneous Radical-Anion Chain Reactions

Investigations into 3,3,6,6-tetraaryl-1,2-dioxanes (TADs) have revealed efficient homogeneous radical-anion chain reactions. These reactions are initiated by dissociative electron transfer, leading to the fragmentation of the distonic radical anion and further propagation of radical-anion cycles (Stringle, Magri, & Workentin, 2010).

Epoxy Curing System in Electronics

1,3-Bis(3-aminopropyl) tetramethyl disiloxane, used as a liquid epoxy curing agent, shows potential in advanced electronic packaging. Its use can lower the viscosity of epoxy systems and effectively lower the coefficient of thermal expansion of epoxy molding compounds, critical for high-reliability semiconductor devices (Li & Xie, 2009).

properties

IUPAC Name

3,3,6,6-tetramethyldioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)5-6-8(3,4)10-9-7/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGQMMAUPVIDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OO1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176968
Record name 3,3,6,6-Tetramethyl-1,2-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,6,6-Tetramethyl-1,2-dioxane

CAS RN

22431-89-6
Record name 3,3,6,6-Tetramethyl-1,2-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22431-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,6,6-Tetramethyl-1,2-dioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022431896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,6,6-Tetramethyl-1,2-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,6,6-TETRAMETHYL-1,2-DIOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD7C7P9ZRN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,6,6-Tetramethyl-1,2-dioxane
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Citations

For This Compound
28
Citations
W Adam, J Sanabia - Journal of the American Chemical Society, 1977 - ACS Publications
3, 3, 6, 6-Tetramethyl-1, 2-dioxane (3a), considered as a prostanoid endoperoxide model compound, was found to afford thermally and photochemically acetone and ethylene in 99 and …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
G Claeson, G Androes, M Calvin - Journal of the American …, 1961 - ACS Publications
The nmr spectra of compound III at different temperatures are shown in Fig. 2. At temperatures below—50 the spectrum consists of a quartet of the AB type. 7 The four peaks are the …
Number of citations: 73 0-pubs-acs-org.brum.beds.ac.uk
M Kamata, T Tanaka, M Kato - Tetrahedron letters, 1996 - Elsevier
Photolysis and thermolysis of 3,3,6,6-tetraaryl-1,2-dioxanes were investigated. The photolysis of 3,3,6,6-tetra(p-methoxyphenyl)-1,2-dioxane afforded1,4,4-tri(p-methoxyphenyl)-3-buten-…
K Senthilkumar, P Kolandaivel - Computational biology and chemistry, 2003 - Elsevier
Molecular structure and conformational stability of chair and twist conformers of 1,2-dioxane and halogen substituted compounds of the 1,2-dioxane have been studied using ab initio …
RJ Curtis - 1990 - search.proquest.com
A series of 1, 2-dioxanes was prepared with the intention of studying the effect of substituents upon their rearrangement/decomposition. The synthesis of the 1, 2-dioxanes involves …
C Batich, W Adam - Tetrahedron letters, 1974 - Elsevier
Photoelectron spectroscopic investigations of lone pair-lone pair interactions have been reported for hydrazines(!)['I and for disulfides($) L3'. In this note the corresponding data for …
J EdgaráAnderson - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
A dynamic NMR determination of barriers to chair–chair interconversion in some tetra- and hexa-substituted 1,2,4-trioxanes and 1,3-dioxanes is reported. Two comparisons of trioxanes …
Number of citations: 10 0-pubs-rsc-org.brum.beds.ac.uk
JA de Sanabia, LM De Cárdenas, NQ Méndez - Tetrahedron letters, 1985 - Elsevier
The title compound was prepared, characterized, and on thermal decomposition at 100C in the presence of a chlorine atom trap was found to give acetone, 1,2-dichloroethane, and 4-…
E Ben-Zvi, TL Allen - Journal of the American Chemical Society, 1961 - ACS Publications
(4) and the conclusion that less than 0.5% of the am-monia in water solutions is “free.” Similar reasoning applied to the data on the vapor'and water solution spectra of water, phos-phine …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
A Shah - 1994 - search.proquest.com
A series of potentially antimalarial 1, 2, 4-trioxanes were prepared by the electrophile-mediated cyclisation of allylic hemiperoxyacetals. The starting allylic hemiperoxyacetals were …

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